5-Chloro-1H-indazol-7-amine
Description
Significance of Indazole Scaffolds in Organic and Medicinal Chemistry Research
The indazole scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a cornerstone in modern drug discovery and organic synthesis. researchgate.netnih.gov Its structural rigidity and the presence of two nitrogen atoms provide a unique three-dimensional arrangement for interacting with biological targets. longdom.org This versatile framework is found in a multitude of commercially available drugs and compounds currently in clinical trials, underscoring its therapeutic potential. researchgate.netnih.gov
Indazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties. researchgate.netnih.gov The ability of the indazole nucleus to serve as a pharmacophore, the essential part of a molecule responsible for its biological activity, has driven extensive research into its synthesis and functionalization. nih.govmdpi.com The development of novel synthetic methodologies, including metal-catalyzed and metal-free reactions, has further expanded the accessibility and diversity of indazole-based compounds for screening and development. nih.gov
Positional Isomerism and Substituent Effects in Halogenated Indazoles
The chemical and biological properties of indazole derivatives are highly dependent on the nature and position of substituents on the bicyclic ring system. mdpi.com This phenomenon, known as positional isomerism, is particularly critical in halogenated indazoles. libretexts.org Halogens, such as chlorine and bromine, are frequently incorporated into molecular designs to modulate factors like lipophilicity, metabolic stability, and binding affinity. nih.gov
The placement of a halogen atom at different positions on the indazole ring can lead to significant differences in electronic distribution and steric hindrance. nih.govrsc.org For instance, the electronic effects of a substituent can vary depending on whether it is located on the benzene or pyrazole portion of the scaffold. beilstein-journals.org These variations, in turn, influence the reactivity of the molecule in subsequent chemical transformations and its interaction with biological macromolecules. smolecule.com Research has shown that even a simple swap of substituent positions can drastically alter a compound's biological profile.
Furthermore, the presence of electron-donating or electron-withdrawing groups can influence the regioselectivity of reactions like N-alkylation, determining which of the two nitrogen atoms in the pyrazole ring participates in the reaction. beilstein-journals.org For example, electron-withdrawing groups at the 7-position have been shown to favor N-2 alkylation. beilstein-journals.orgthieme-connect.de
Rationale for Investigating 5-Chloro-1H-indazol-7-amine as a Research Compound
The specific compound, this compound, presents a compelling case for focused investigation due to its unique combination of structural features. The presence of a chlorine atom at the 5-position and an amine group at the 7-position on the 1H-indazole core creates a distinct electronic and steric environment.
The strategic placement of these two groups suggests potential for this compound to serve as a key intermediate in the synthesis of more complex molecules with tailored properties. The amine group provides a site for derivatization, while the chlorine atom can participate in various cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. nih.gov This dual functionality makes this compound a promising scaffold for the generation of libraries of novel compounds for biological screening and materials science applications.
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-indazol-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,9H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POOOLBDZZWSSCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
221681-89-6 | |
| Record name | 5-chloro-1H-indazol-7-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 5 Chloro 1h Indazol 7 Amine and Analogues
Retrosynthetic Analysis and Key Disconnections
Retrosynthetic analysis of 5-Chloro-1H-indazol-7-amine reveals several strategic disconnections. The primary approach involves disconnecting the indazole ring, typically leading back to a substituted benzene (B151609) derivative. The C-N and N-N bonds of the pyrazole (B372694) moiety are common points of cleavage. This suggests a forward synthesis starting from a suitably substituted aniline (B41778) or a nitrobenzene (B124822) precursor. For instance, a 2,4-dichloro-6-nitroaniline (B1218486) or a related derivative could serve as a starting point. The amine and chloro substituents on the benzene ring are considered as pre-installed functionalities, while the formation of the pyrazole ring is the key transformation.
Another retrosynthetic approach considers the sequential introduction of the chloro and amino groups onto a pre-formed indazole core. This strategy, however, presents challenges in controlling regioselectivity, particularly in directing the substituents to the desired 5- and 7-positions.
Precursor Synthesis and Functionalization of the Core Structure
The synthesis of appropriately substituted precursors is a critical phase in the construction of this compound. This involves the strategic introduction of the chloro and amino functionalities onto the aromatic ring prior to indazole formation.
Strategies for Regioselective Chlorination
Regioselective chlorination of indazole and its precursors is a well-explored area. Direct chlorination of the indazole ring often leads to a mixture of products. chemicalbook.com Therefore, a more controlled approach involves the chlorination of a pre-functionalized benzene ring. For instance, starting with a substituted aniline, electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) can be employed. rsc.orgnih.gov The directing effects of the existing substituents on the ring play a crucial role in achieving the desired regiochemistry. In some cases, a blocking group strategy might be necessary to ensure chlorination occurs at the desired position.
Recent advancements have focused on metal-free halogenation methods, which offer environmentally benign alternatives. rsc.orgnih.gov These methods often utilize N-halosuccinimides in solvents like ethanol (B145695) or water, with temperature and reaction time being key parameters to control selectivity. rsc.orgnih.gov
Approaches to Introduce the Amine Moiety
The introduction of the amine group at the 7-position is typically achieved through the reduction of a nitro group. The synthesis often starts with a precursor containing a nitro group at the corresponding position, such as a dinitrotoluene derivative. researchgate.net The reduction of the nitro group to an amine can be accomplished using various reducing agents, with tin(II) chloride (SnCl2) in an alcoholic solvent being a common and effective method. nih.gov Other methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C).
Indazole Ring Formation Reactions
The construction of the indazole ring is the cornerstone of the synthesis. Several methods have been developed, with those utilizing hydrazine (B178648) derivatives being particularly prominent.
Cyclization Approaches Utilizing Hydrazine Derivatives
The reaction of a carbonyl compound, such as an ortho-halobenzaldehyde or ketone, with hydrazine or its derivatives is a classical and widely used method for indazole synthesis. chemicalbook.comthieme-connect.de The initial step involves the formation of a hydrazone, which then undergoes intramolecular cyclization to form the indazole ring. jmchemsci.com For the synthesis of 3-aminoindazoles, reacting a 2-halobenzonitrile with hydrazine is a common strategy. mdpi.com
A notable approach involves the reductive cyclization of ortho-nitroaryl compounds. For example, the reaction of 2,4,6-trinitrotoluene (B92697) can lead to the formation of dinitroindazoles after a series of transformations including reaction with an amine and subsequent thermolysis of an azide (B81097) intermediate. researchgate.net Another method involves the palladium-catalyzed reductive cyclization of dinitro-dialkenylbenzenes. nih.gov
Optimization of Reaction Conditions for Yield and Regioselectivity
Optimizing reaction conditions is crucial for maximizing the yield and controlling the regioselectivity of the indazole ring formation. Key parameters that are often fine-tuned include the choice of catalyst, solvent, base, temperature, and reaction time. nih.govresearchgate.net
For instance, in copper-catalyzed intramolecular N-arylation reactions to form N-phenyl-1H-indazoles, the choice of the copper catalyst, ligand, and base significantly impacts the yield. nih.gov Similarly, in the synthesis of indazoles from 2-formylphenylboronic acids and hydrazine derivatives, the type of acid or base used to induce ring closure is critical. rsc.org The use of microwave irradiation has also been explored to accelerate reaction times and improve yields in some cases. Careful control over these conditions allows for the efficient and selective synthesis of the desired indazole derivatives. nih.govbohrium.com
Purification and Isolation Techniques for Synthetic Intermediates
The successful synthesis of this compound and its analogues is critically dependent on the effective purification and isolation of various synthetic intermediates. The purity of these intermediates directly impacts the yield and purity of the final active pharmaceutical ingredients. A variety of standard and advanced purification techniques are employed, tailored to the specific chemical properties of each intermediate.
Commonly, after the completion of a synthetic step, the reaction mixture undergoes a series of work-up procedures. These initial steps often involve quenching the reaction, followed by extraction to separate the desired product from the reaction medium and unreacted starting materials. For instance, a typical work-up might involve diluting the reaction mixture with water, neutralizing it with a saturated aqueous solution of sodium bicarbonate, and then extracting the crude product with an organic solvent like dichloromethane (B109758) or ethyl acetate (B1210297). organic-chemistry.orgnih.gov The combined organic phases are then dried over an agent such as magnesium sulfate (B86663) or anhydrous sodium sulfate and concentrated under vacuum to yield the crude intermediate. organic-chemistry.orgnih.gov
Column Chromatography
Column chromatography is a cornerstone technique for the purification of indazole intermediates, valued for its high resolving power. nih.govsamipubco.comnih.gov This method is extensively used to separate the target compound from byproducts and unreacted reagents. The choice of the stationary phase, typically silica (B1680970) gel (e.g., 100-200 mesh), and the mobile phase (eluent) is crucial for achieving optimal separation. nih.govsamipubco.com
The eluent system is carefully selected based on the polarity of the intermediate. A common strategy involves using a mixture of a non-polar solvent, such as hexane (B92381) or petroleum ether, and a more polar solvent, like ethyl acetate. nih.gov The ratio of these solvents is often adjusted to control the elution of the compounds from the column. For example, a hexane/ethyl acetate (80:20) mixture has been used to purify certain indazole derivatives. nih.gov In some cases, a gradient elution, where the polarity of the solvent system is gradually increased, may be employed to separate compounds with very similar polarities.
Preparative chromatography is often the method of choice for obtaining highly pure intermediates, which is essential for subsequent synthetic steps and for accurate analytical characterization. organic-chemistry.org The progress of the separation is monitored by Thin-Layer Chromatography (TLC), which helps in identifying the fractions containing the desired product. nih.gov
Interactive Data Table: Examples of Column Chromatography Purification
| Intermediate | Stationary Phase | Eluent System | Outcome | Reference |
| Intermediate 2-1 | Silica Gel | Not Specified | Pale-yellow solid (78.1% yield) | nih.gov |
| Intermediate 2-2 | Silica Gel | Not Specified | Off-white solid (47.2% yield) | nih.gov |
| Intermediate 2-4 | Silica Gel | Not Specified | Pale-yellow solid (67.5% yield) | nih.gov |
| 2-Phenyl-2H-indazole | Silica Gel | Hexane/Ethyl Acetate (80:20) | White solid (60% yield) | nih.gov |
Recrystallization
Recrystallization is another powerful technique for purifying solid intermediates. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures.
The crude solid is dissolved in a minimum amount of the hot solvent to form a saturated solution. As the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. The impurities remain in the solution (mother liquor) and are separated by filtration. The choice of solvent is critical and can significantly affect the yield and purity of the recrystallized product. Sometimes, a mixture of solvents is used to achieve the desired solubility profile. For example, a mixture of dichloromethane and methanol (B129727) has been used to dissolve a residue before further purification. nih.gov In another instance, a crude product was recrystallized from an appropriate solvent to afford the pure hydrazone derivative. samipubco.com
Other Purification Techniques
Beyond chromatography and recrystallization, other methods are also utilized.
Filtration: This is a basic but essential technique used to separate solid products from liquid reaction mixtures or crystallization solvents. nih.govgoogle.comchemicalbook.com For example, after acidifying a reaction mixture, the resulting slurry can be cooled and filtered to collect the product. google.com In some cases, the product precipitates upon the addition of water and can be isolated by vacuum filtration. nih.gov
Washing: After filtration, the isolated solid is often washed with a suitable solvent to remove residual impurities. Water is a common washing solvent. google.com Cold ethanol has also been used to wash a filtered product to achieve purity. nih.gov
Acid-Base Extraction: This technique is particularly useful for separating acidic or basic compounds from neutral impurities. For instance, a product can be treated with a sodium hydroxide (B78521) solution to form a soluble salt, which is then filtered. The filtrate is then acidified to precipitate the purified product. google.com
Distillation: For volatile intermediates, distillation under reduced pressure can be an effective purification method. For example, after a reaction, excess thionyl chloride was distilled off at reduced pressure. nih.gov Similarly, acetic acid was recovered from a reaction product by heating at 50 mm Hg to 80°C. google.com
The selection of the most appropriate purification technique or a combination of methods depends on the physical and chemical properties of the intermediate, the nature of the impurities, and the required level of purity for the subsequent steps in the synthesis of this compound and its analogues.
Advanced Spectroscopic Elucidation and Structural Confirmation of 5 Chloro 1h Indazol 7 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. Through the analysis of one-dimensional (1D) and two-dimensional (2D) spectra, a complete picture of the atomic connectivity and environment can be assembled.
The ¹H NMR spectrum of 5-Chloro-1H-indazol-7-amine provides critical information regarding the number, environment, and connectivity of protons. The indazole scaffold contains three aromatic protons (at positions 3, 4, and 6), an amine group (-NH₂), and a proton on one of the pyrazole (B372694) nitrogen atoms (-NH).
The aromatic region of the spectrum is expected to show distinct signals for the protons on the benzene (B151609) ring. The proton at position 4 (H4) and the proton at position 6 (H6) would likely appear as doublets due to coupling with each other. The proton at position 3 (H3) on the pyrazole ring would typically appear as a singlet. The amine (-NH₂) protons often present as a broad singlet, and the indazole N-H proton is characteristically observed as a very broad singlet at a significantly downfield chemical shift, often above 10 ppm rsc.org.
Analysis of the coupling constants (J-values) between adjacent protons (e.g., ³JH4-H6) would confirm their spatial relationship, although in this substituted pattern, they are not directly adjacent. Instead, a small meta-coupling (⁴J) might be observed. The precise chemical shifts are influenced by the electronic effects of the chloro and amino substituents.
Table 1: Representative ¹H NMR Data for this compound (Note: Data are hypothetical, based on typical values for substituted indazoles.)
| Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) |
| 1-H (indazole) | br s | ~12.5 | - |
| 3-H | s | ~8.0 | - |
| 4-H | d | ~6.8 | ~2.0 (⁴J) |
| 6-H | d | ~6.5 | ~2.0 (⁴J) |
| 7-NH₂ | br s | ~5.0 | - |
The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are expected for the seven carbon atoms of the indazole core. The chemical shifts are highly dependent on the electronic environment. Carbons bonded to electronegative atoms (like chlorine and nitrogen) are typically shifted downfield.
The carbon atom C5, directly attached to the chlorine atom, would be significantly influenced by its electronegativity. Similarly, C7, bonded to the amine group, and the carbons of the pyrazole ring (C3, C3a, C7a) would have characteristic chemical shifts reflecting the heterocyclic structure researchgate.net.
Table 2: Representative ¹³C NMR Data for this compound (Note: Data are hypothetical, based on typical values for substituted indazoles.)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C3 | ~135.0 |
| C3a | ~122.0 |
| C4 | ~115.0 |
| C5 | ~128.0 |
| C6 | ~105.0 |
| C7 | ~145.0 |
| C7a | ~140.0 |
To unambiguously assign all proton and carbon signals, 2D NMR experiments are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a cross-peak between the signals for H4 and H6 would be expected, confirming their coupling relationship.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms. It would definitively link the signals of H3, H4, and H6 to their corresponding carbon atoms C3, C4, and C6.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of its elemental composition. For this compound, HRMS is used to validate the molecular formula, C₇H₆ClN₃. The measured monoisotopic mass must match the calculated theoretical mass to within a very small tolerance (typically <5 ppm). The presence of chlorine is readily identified by the characteristic isotopic pattern, with the ³⁷Cl isotope peak appearing at M+2 with approximately one-third the intensity of the ³⁵Cl (M) peak.
Table 3: Predicted HRMS Data for this compound Adducts uni.lu
| Adduct | Molecular Formula | Calculated m/z |
| [M+H]⁺ | [C₇H₇ClN₃]⁺ | 168.03230 |
| [M+Na]⁺ | [C₇H₆ClN₃Na]⁺ | 190.01424 |
| [M-H]⁻ | [C₇H₅ClN₃]⁻ | 166.01774 |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is an effective tool for identifying the functional groups present. The IR spectrum of this compound would exhibit characteristic absorption bands confirming its key structural features.
The amine group (-NH₂) would show two distinct N-H stretching bands in the 3300-3500 cm⁻¹ region (symmetric and asymmetric stretching). The N-H stretch of the indazole ring is expected as a broader band around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. The region from 1400-1650 cm⁻¹ would contain complex absorptions corresponding to the C=C and C=N stretching vibrations of the aromatic and pyrazole rings. Finally, a C-Cl stretching vibration would be expected in the fingerprint region, typically between 600 and 800 cm⁻¹.
Table 4: Expected IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
| N-H Stretch (Asymmetric & Symmetric) | Amine (-NH₂) | 3300 - 3500 |
| N-H Stretch | Indazole (-NH) | 3100 - 3300 (broad) |
| C-H Stretch | Aromatic | 3000 - 3100 |
| C=C and C=N Stretch | Aromatic/Pyrazole Ring | 1400 - 1650 |
| C-Cl Stretch | Chloroalkane | 600 - 800 |
X-ray Crystallography for Definitive Solid-State Structural Determination
While NMR, MS, and IR spectroscopy provide a comprehensive picture of the molecular structure and connectivity, X-ray crystallography offers the ultimate, unambiguous confirmation by determining the precise three-dimensional arrangement of atoms in the solid state. This technique requires a single, high-quality crystal of the compound.
If a crystal structure were determined for this compound, it would provide a wealth of information, including:
Confirmation of Connectivity: Absolute proof of the atomic connections.
Bond Lengths and Angles: Precise measurements of all bond lengths and angles, offering insight into the electronic structure and hybridization.
Conformation: The exact spatial orientation of the atoms.
Intermolecular Interactions: Details of how molecules pack in the crystal lattice, revealing information about hydrogen bonding (e.g., involving the amine and indazole N-H groups) and other non-covalent interactions.
As of this writing, a search of crystallographic databases indicates that the single-crystal X-ray structure of this compound has not been publicly reported. The determination of its crystal structure would be a valuable contribution to the chemical literature, providing definitive proof of its solid-state conformation and intermolecular packing arrangement.
Computational and Theoretical Investigations of 5 Chloro 1h Indazol 7 Amine
Density Functional Theory (DFT) Applications in Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. For 5-Chloro-1H-indazol-7-amine, DFT calculations help in understanding its chemical behavior by analyzing its molecular orbitals, charge distribution, and reactivity parameters. These calculations are typically performed using specific basis sets, such as B3LYP/6-311+G(d,p), to provide a detailed description of the molecule's electronic properties.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. irjweb.com A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive species. nih.gov
Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Substituted Indazole Analogs (Calculated using DFT)
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
|---|---|---|---|
| 1-butyl-1H-indazole-3-carboxamide | -6.20 | -1.50 | 4.70 |
| 1-butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide | -6.50 | -1.80 | 4.70 |
| 1-butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide | -7.10 | -2.80 | 4.30 |
Note: The data presented in this table is derived from computational studies on analogous compounds and is intended for illustrative purposes to indicate expected trends for this compound.
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while areas of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. Green regions indicate neutral electrostatic potential. nih.gov
For this compound, the MEP surface would likely show a high negative potential around the nitrogen atoms of the pyrazole (B372694) ring and the amino group due to the presence of lone pairs of electrons. The chloro substituent would also contribute to the local electronic environment. The hydrogen atoms of the amino group and the N-H of the indazole ring would be expected to exhibit a positive potential. This analysis helps in identifying the reactive sites of the molecule.
Chemical hardness (η) and softness (S) are conceptual DFT parameters that quantify the resistance of a molecule to changes in its electron distribution. sciensage.info A "hard" molecule has a large HOMO-LUMO gap and is less reactive, while a "soft" molecule has a small HOMO-LUMO gap and is more reactive. sciensage.info These parameters can be calculated from the energies of the HOMO and LUMO orbitals using the following approximations:
Chemical Hardness (η): (E_LUMO - E_HOMO) / 2
Chemical Softness (S): 1 / (2η)
A higher value of chemical hardness indicates greater stability and lower reactivity. nih.gov The substituents on the indazole ring will influence these parameters. The electron-donating amino group and the electron-withdrawing chloro group in this compound will modulate the HOMO-LUMO gap and, consequently, its chemical hardness and softness.
Table 2: Calculated Chemical Hardness and Softness for Substituted Indazole Analogs
| Compound | Chemical Hardness (η) (eV) | Chemical Softness (S) (eV⁻¹) |
|---|---|---|
| 1-butyl-1H-indazole-3-carboxamide | 2.35 | 0.21 |
| 1-butyl-N-(4-chlorophenyl)-1H-indazole-3-carboxamide | 2.35 | 0.21 |
| 1-butyl-N-(4-nitrophenyl)-1H-indazole-3-carboxamide | 2.15 | 0.23 |
Note: This table contains representative data from analogous compounds to illustrate the expected range of values for this compound.
Reactivity Profiles and Derivatization Chemistry of the 5 Chloro 1h Indazol 7 Amine Scaffold
Functionalization at the Amine Moiety
The primary aromatic amine at the C-7 position is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups and the extension of the molecular framework.
Amidation and Sulfonamidation Reactions
The nucleophilic nature of the 7-amino group makes it amenable to acylation and sulfonylation reactions. These transformations are fundamental in medicinal chemistry for creating stable amide and sulfonamide linkages, which can modulate the physicochemical properties and biological activity of the parent molecule.
Amidation: The reaction of 5-Chloro-1H-indazol-7-amine with carboxylic acids or their activated derivatives, such as acyl chlorides or acid anhydrides, is expected to yield the corresponding N-(5-chloro-1H-indazol-7-yl) amides. These reactions typically proceed in the presence of a base to neutralize the acid byproduct and may require coupling agents if starting from a free carboxylic acid. nih.govresearchgate.netorganic-chemistry.org While this is a standard transformation for aromatic amines, specific examples with detailed reaction conditions and yields for this compound are not extensively documented in peer-reviewed literature.
Sulfonamidation: Similarly, the amine can react with sulfonyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to form sulfonamides. magtech.com.cnnih.gov This reaction is a common strategy for synthesizing compounds with potential therapeutic applications. The sulfonamide moiety can act as a hydrogen bond donor and acceptor, influencing molecular interactions. Published studies detailing the specific application of this reaction to this compound are sparse, but the general reactivity of aromatic amines suggests this conversion is highly feasible.
Below is a representative table illustrating the expected products from these functionalization reactions.
| Reagent Type | General Reagent | Expected Product |
| Acyl Chloride | R-COCl | N-(5-chloro-1H-indazol-7-yl)amide |
| Sulfonyl Chloride | R-SO₂Cl | N-(5-chloro-1H-indazol-7-yl)sulfonamide |
Diazotization and Coupling Reactions
The primary amine at the C-7 position can be converted into a diazonium salt (Ar-N₂⁺) by treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl) at low temperatures. This diazonium intermediate is highly versatile. researchgate.netacs.org
Sandmeyer and Related Reactions: The indazole diazonium salt can undergo subsequent reactions where the diazonio group is replaced by various nucleophiles, often catalyzed by copper(I) salts (Sandmeyer reaction). researchgate.net This provides a pathway to introduce a range of substituents at the C-7 position that are not easily accessible otherwise, such as halogens (Cl, Br, I), cyano (-CN), or hydroxyl (-OH) groups.
Azo Coupling: The diazonium ion is also an electrophile and can react with electron-rich aromatic compounds, such as phenols or anilines, in electrophilic aromatic substitution reactions known as azo coupling. wikipedia.orgresearchgate.net This reaction results in the formation of highly conjugated azo compounds (Ar-N=N-Ar'), which are often intensely colored and have applications as dyes and molecular probes.
Specific experimental protocols and yields for the diazotization of this compound and subsequent coupling reactions are not readily found in the surveyed scientific literature.
Electrophilic Aromatic Substitution Reactions on the Indazole Ring
The indazole ring system is aromatic and can undergo electrophilic aromatic substitution (EAS). The outcome of such reactions on the this compound scaffold is dictated by the directing effects of the existing substituents: the chloro group at C-5 and the amino group at C-7.
7-Amino Group: This is a strongly activating, ortho, para-directing group. The ortho positions are C-6 and the fused C-7a position, while the para position is C-4.
5-Chloro Group: This is a deactivating, ortho, para-directing group. The ortho positions are C-4 and C-6.
The combined influence of these groups suggests that the most favorable positions for electrophilic attack are C-4 and C-6, which are activated by both substituents. The powerful activating effect of the amino group is expected to dominate, making the ring susceptible to substitution despite the deactivating nature of the chlorine atom.
Halogenation Studies
Introducing an additional halogen atom onto the indazole ring would likely occur at the C-4 or C-6 position. For instance, bromination using N-bromosuccinimide (NBS) or bromine in a suitable solvent would be expected to yield a bromo-substituted derivative. The precise regioselectivity would depend on the specific reaction conditions and steric factors. A study on the bromination of the related 4-chloro-1H-indazol-3-amine showed that substitution occurred at the 5-position, highlighting the complex interplay of electronic effects in the indazole system. mdpi.com However, no direct experimental studies on the halogenation of this compound have been identified.
Nitration and Sulfonation Reactions
Nitration (using a mixture of nitric and sulfuric acid) or sulfonation (using fuming sulfuric acid) would also be directed to the C-4 or C-6 positions. These reactions introduce strongly electron-withdrawing groups that significantly alter the electronic properties of the molecule. The harsh, acidic conditions required for these reactions could potentially lead to side reactions or degradation if not carefully controlled. There is a lack of specific published research detailing the nitration or sulfonation of this compound.
Nucleophilic Aromatic Substitution (SNAr) Reactions
Nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an aromatic ring, leading to the displacement of a leaving group. masterorganicchemistry.comyoutube.com This reaction is generally feasible only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to a good leaving group (like a halogen). d-nb.inforesearchgate.netresearchgate.net
In the case of this compound, the potential leaving group is the chlorine atom at the C-5 position. However, the scaffold lacks strong electron-withdrawing groups positioned ortho (C-4, C-6) or para (N-1/N-2 region) to the chloro substituent. Furthermore, the presence of the electron-donating amino group at C-7 deactivates the ring toward nucleophilic attack. Consequently, displacing the C-5 chlorine via a classical SNAr mechanism is predicted to be challenging and would likely require harsh reaction conditions, if it is possible at all. No literature evidence was found to support the occurrence of SNAr reactions on this specific compound.
Cross-Coupling Reactions at Halogenated Positions (e.g., Suzuki-Miyaura)
The functionalization of the indazole core through transition metal-catalyzed cross-coupling reactions is a cornerstone of modern medicinal chemistry, allowing for the construction of complex molecular architectures. nih.gov The chlorine atom at the C5 position of this compound serves as a versatile handle for such transformations, particularly for the formation of carbon-carbon bonds.
The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for creating C(sp2)–C(sp2) bonds, valued for its mild reaction conditions and tolerance of a wide range of functional groups. libretexts.orgnih.gov This reaction typically involves the coupling of an organoboron species (like a boronic acid or its ester) with an organohalide in the presence of a palladium catalyst and a base. libretexts.org
While direct studies on this compound are not extensively detailed, the reactivity of structurally similar halogenated indazoles provides a clear precedent. For instance, the Suzuki cross-coupling of various N- and C3-substituted 5-bromoindazoles has been successfully demonstrated. nih.gov Similarly, 3-bromo-indazol-5-amine has been coupled with a range of arylboronic acids under microwave-assisted conditions. researchgate.net A general method for the amination of unprotected haloheterocycles, including indazoles, further highlights the utility of palladium catalysis for modifying these scaffolds. nih.gov
Key components for a successful Suzuki-Miyaura coupling on an indazole scaffold generally include:
Palladium Catalyst: A variety of palladium sources can be effective. Common choices include palladium(II) acetate (B1210297) (Pd(OAc)2) or pre-catalysts like [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl2). nih.govresearchgate.net The choice of ligand, such as triphenylphosphine (B44618) (PPh3) or RuPhos, is also critical for catalyst stability and reactivity. libretexts.orgresearchgate.net
Base: An inorganic base is required to facilitate the transmetalation step of the catalytic cycle. Carbonates such as potassium carbonate (K2CO3) and cesium carbonate (Cs2CO3) or phosphates like potassium phosphate (B84403) (K3PO4) are frequently employed. nih.govresearchgate.netnih.gov
Solvent: The reaction is often carried out in a mixture of an organic solvent and water, such as 1,4-dioxane/H2O or dimethoxyethane. nih.govresearchgate.net
The introduction of different aromatic and heteroaromatic groups at halogenated positions of the indazole ring allows for the exploration of new chemical space and the modulation of biological activity. nih.gov For example, the Suzuki coupling has been used to introduce substituted aromatic groups at the C5 position of 3-aminoindazoles to generate compounds with potential antitumor activity. nih.gov
| Indazole Substrate | Coupling Partner | Catalyst System | Base | Solvent | Conditions | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 5-Bromo-1-ethyl-1H-indazole | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 °C, 2h | High | nih.gov |
| 3-Bromo-indazol-5-amine | Arylboronic acids | Pd(OAc)₂ / RuPhos | K₃PO₄ | Dioxane / H₂O | 140 °C, 30 min (MW) | Good to Excellent | researchgate.net |
| 5-Bromo-1H-indazol-3-amine | Substituted boronic acid esters | PdCl₂(dppf)₂ | Cs₂CO₃ | 1,4-Dioxane / H₂O | 90 °C | Not specified | nih.gov |
| N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide | (4-methoxyphenyl)boronic acid | PdCl₂(PPh₃)₂ | K₂CO₃ or Cs₂CO₃ | DMF | Reflux, 48h | Moderate to Good | nih.gov |
Oxidation and Reduction Pathways of the Indazole Nucleus and Amino Group
The redox chemistry of the this compound scaffold is dictated by the electronic properties of the bicyclic indazole nucleus and the appended amino and chloro functional groups.
Oxidation: The indazole ring system, while aromatic, can be susceptible to oxidation under certain conditions. The synthesis of some indazole derivatives involves processes described as annulation/oxidation, suggesting that the heterocyclic core can be formed through an oxidative step. nih.gov Furthermore, synthetic methods employing silver(I)-mediated intramolecular oxidative C-H amination to construct the 1H-indazole ring highlight the accessibility of oxidized intermediates. nih.gov
The primary amino group at the C7 position is a potential site for oxidation. Depending on the oxidant and reaction conditions, primary aromatic amines can be converted to a range of functional groups, including nitroso, nitro, or azo compounds through oxidative coupling. However, such reactions must be carefully controlled to avoid polymerization or degradation of the sensitive indazole nucleus.
Reduction: Reduction pathways for this compound could involve several transformations. Catalytic hydrogenation or other reductive methods could potentially lead to:
Reductive Dehalogenation: The chloro-substituent at the C5 position could be removed to yield 1H-indazol-7-amine. This is a common transformation for aryl halides.
Reduction of the Pyrazole (B372694) Ring: While the pyrazole portion of the indazole is aromatic and generally stable, harsh reduction conditions (e.g., high-pressure hydrogenation) could lead to the saturation of the heterocyclic ring, affording indazoline or fully saturated hexahydroindazole derivatives.
The specific redox potential of this compound would be influenced by the electron-donating nature of the amino group and the electron-withdrawing nature of the chloro substituent, which would modulate the electron density of the bicyclic ring system. acs.org
Investigation of Ligand Binding Properties with Metal Centers
The this compound molecule possesses multiple potential coordination sites, making it an interesting candidate as a ligand in coordination chemistry. The nitrogen atoms of the pyrazole ring (N1 and N2) and the exocyclic amino group at C7 can all potentially donate lone pairs of electrons to a metal center. This allows for several possible binding modes:
Monodentate Coordination: The ligand could bind to a metal center through the N2 atom, which is a common coordination site for indazole and imidazole (B134444) derivatives. tandfonline.com
Bidentate Chelation: A stable five-membered chelate ring could be formed by the coordination of both the N2 atom and the nitrogen of the 7-amino group to the same metal center.
Bridging Ligand: The ligand could bridge two metal centers, coordinating through different donor atoms.
The coordination behavior of the closely related 4,5,6,7-tetrahydro-1H-indazole (H-Ind) with various metal ions provides valuable insight. tandfonline.com Studies have shown that this indazole derivative can form complexes with different geometries depending on the metal and the counter-ions present. For example, it forms four-coordinate trans complexes with Cu(II) and Co(II) chlorides and bromides, but a square planar complex with copper(II) acetate where the metal coordinates to only two ligand molecules. tandfonline.com With silver(I) nitrate, a linear two-coordinate complex is formed. tandfonline.com
These findings suggest that this compound could form a diverse range of coordination compounds. The specific outcome would be influenced by factors such as:
The nature of the metal ion (e.g., its preferred coordination number and geometry).
The steric and electronic properties of the ligand itself.
The counter-anion present in the metal salt.
The solvent system used for the complexation reaction.
The resulting metal complexes could have applications in areas such as catalysis, materials science, or as models for metalloenzymes.
| Metal Salt | Resulting Complex | Geometry |
|---|---|---|
| CuCl₂ | trans-[CuCl₂(H-Ind)₄] | Four-coordinate |
| CuBr₂ | trans-[CuBr₂(H-Ind)₄] | Four-coordinate |
| Cu(CH₃COO)₂ | trans-[Cu(CH₃COO)₂(H-Ind)₂] | Four-coordinate square planar |
| CoCl₂ | trans-[CoCl₂(H-Ind)₄] | Four-coordinate |
| AgNO₃ | [Ag(H-Ind)₂]NO₃ | Two-coordinate |
Role As a Synthetic Intermediate and Building Block in Advanced Organic Synthesis
Precursor for Complex Heterocyclic Systems
The bifunctional nature of 5-Chloro-1H-indazol-7-amine, with its nucleophilic amino group and the indazole's N-H functionality, makes it an ideal starting material for synthesizing more elaborate heterocyclic structures. This is particularly evident in its use to construct fused and polycyclic systems.
The amino group at the C-7 position of the indazole ring is a key reactive site for building fused heterocyclic systems. Through condensation and cyclization reactions with various electrophilic partners, additional rings can be annulated onto the indazole core. For instance, aminoazoles, the class of compounds to which aminoindazoles belong, readily participate in cascade reactions with reagents like β-ketonitriles and aldehydes. These multicomponent reactions can lead to the formation of fused systems such as pyrimido[1,2-b]indazoles. While specific examples starting from the 7-amino isomer are not extensively documented, the reactivity principle is well-established for other aminoindazole isomers and is applicable to this compound for generating novel fused scaffolds. The chloro-substituent at the C-5 position can also be used in subsequent cross-coupling reactions to further functionalize the fused product. Information regarding its specific use in the synthesis of bridged indazole derivatives is limited in current literature.
The synthesis of polycyclic aromatic nitrogen heterocycles is a direct extension of the construction of fused indazole systems. By selecting appropriate reaction partners, chemists can build multi-ring structures with extended aromaticity. Multicomponent reactions are a powerful tool in this regard, allowing for the rapid assembly of molecular complexity from simple precursors. The 7-aminoindazole moiety can act as the nucleophilic component in reactions designed to form new five- or six-membered rings, thereby creating tricyclic or tetracyclic systems in a single step. The resulting polycyclic structures are of significant interest in medicinal chemistry and materials science due to their unique electronic and steric properties.
Scaffold for Diversity-Oriented Synthesis (DOS) of Compound Libraries
Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules for high-throughput screening. This compound is an excellent scaffold for DOS due to its multiple points of diversification. The indazole core provides a rigid framework, while the amino group, the N1-H of the pyrazole (B372694) ring, and the chloro-substituent offer sites for introducing chemical diversity.
Researchers can employ various strategies to build compound libraries from this scaffold:
Appendage Diversity: Different acylating or alkylating agents can be reacted with the 7-amino group and the N1-position to introduce a wide variety of side chains.
Stereochemical Diversity: If chiral reagents are used to modify the scaffold, stereochemical diversity can be introduced.
Scaffold Diversity: The amino group can be used as a handle to build new rings onto the indazole core, changing the fundamental shape of the molecule and creating diverse heterocyclic frameworks.
This approach allows for the systematic exploration of chemical space around the indazole scaffold, which is critical for identifying new lead compounds in drug discovery.
Application in Analog Design for Structure-Activity Relationship (SAR) Probes
Understanding the structure-activity relationship (SAR) is fundamental to medicinal chemistry for optimizing lead compounds into effective drugs. This compound serves as a valuable starting material for creating focused libraries of analogs to probe SAR. The distinct chemical nature of its substituents allows for selective modifications. For example, the 7-amino group can be acylated to form various amides, while the 5-chloro position can be subjected to nucleophilic aromatic substitution or transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings) to introduce different aryl or alkyl groups. nih.govacs.org
This systematic modification allows chemists to study how changes at specific positions on the indazole scaffold affect biological activity, such as binding to a target protein. nih.gov For instance, in the development of kinase inhibitors, the indazole core often acts as a "hinge-binding" fragment, and modifications at other positions are used to enhance potency and selectivity. nih.gov
Table 1: Representative SAR Data for Indazole Derivatives in Cancer Cell Lines
| Compound ID | C5-Substituent (R1) | C3-Amide Substituent (R2) | Antiproliferative Activity (IC50 in µM) - HepG2 Cell Line |
| 5b | 3-fluorophenyl | Thiophenol-derived acetamide | >50 |
| 5e | 4-fluorophenyl | Thiophenol-derived acetamide | 10.32 |
| 5j | 3,5-difluorophenyl | Thiophenol-derived acetamide | 6.75 |
| 5k | 4-fluoro-3-methylphenyl | Thiophenol-derived acetamide | 3.32 |
This table is generated based on data for 3-amino-5-substituted indazole derivatives to illustrate the principles of SAR. The data shows how modifying the substituent at the C5-position of the indazole ring impacts anticancer activity. Specifically, the addition of fluorine and methyl groups tends to increase potency against the HepG2 cell line. nih.gov
Industrial Research Applications for Material Science and Agrochemicals (non-clinical)
Beyond pharmaceuticals, the unique chemical properties of indazole derivatives are being explored in other industrial research areas, notably in material science and agrochemicals.
In material science , nitrogen-containing heterocycles like indazoles are investigated for applications such as corrosion inhibitors. Research has shown that indazole derivatives can effectively adsorb onto metal surfaces, forming a protective film that prevents corrosion in acidic environments. research-nexus.netcarta-evidence.orgacs.orgnih.govnih.gov The mechanism often involves both physical and chemical adsorption, where the nitrogen atoms and π-electrons of the heterocyclic ring interact with the d-orbitals of the metal. acs.orgnih.gov The presence of substituents like amino and chloro groups on the indazole ring can modulate the electronic properties and adsorption behavior of the molecule, potentially enhancing its inhibition efficiency.
In the agrochemical sector, there is significant research into developing new herbicides. Picolinic acids are a known class of synthetic auxin herbicides. nih.govmdpi.com Recent studies have focused on creating novel herbicides by incorporating different heterocyclic fragments into the picolinic acid structure. Specifically, 6-indazolyl-2-picolinic acids have been designed and synthesized as potential herbicidal molecules. nih.gov These compounds have demonstrated excellent inhibitory activity against the root growth of various weeds, in some cases surpassing commercial standards like picloram. nih.gov The this compound scaffold is a relevant precursor for such molecules, where the indazole core plays a critical role in the compound's biological activity and mode of action.
Mechanistic Investigations of Biological Activities at the Molecular and Cellular Level Strictly Non Clinical
Molecular Target Identification and Binding Mechanism Studies
Derivatives of the 1H-indazole framework have been identified as potent modulators of several key biological molecules, including enzymes and receptors. The specific interactions at these molecular targets are foundational to their observed cellular effects.
Enzyme Inhibition Studies (e.g., Kinases, Viral Proteins)
The indazole nucleus is a well-established hinge-binding fragment, making it a valuable scaffold for the design of enzyme inhibitors, particularly protein kinase inhibitors. nih.gov Research has demonstrated that various substituted indazole derivatives exhibit inhibitory activity against a spectrum of kinases crucial to cell signaling and proliferation. nih.gov
For instance, a series of 5-arylamino-6-chloro-1H-indazole-4,7-diones were found to be potent inhibitors of Protein Kinase B (Akt1). mdpi.com Furthermore, indazole-based compounds have been developed as inhibitors for Fibroblast Growth Factor Receptors (FGFRs), with some derivatives showing pan-FGFR inhibitory activity at nanomolar concentrations. mdpi.com The versatility of the scaffold is highlighted by its successful incorporation into inhibitors for other kinases such as Mitogen-Activated Protein Kinase 1 (MAPK1) and extracellular signal-regulated kinases (ERK1/2). acs.org
Beyond kinases, the indazole structure plays a role in targeting viral proteins. A notable example involves a close structural analog, 7-Bromo-4-chloro-1H-indazol-3-amine, which is a key intermediate in the synthesis of Lenacapavir. acs.org Lenacapavir is a potent, first-in-class capsid inhibitor for the treatment of HIV-1 infections, demonstrating that the indazole core can be effectively utilized to disrupt viral machinery. acs.org
| Derivative Class | Target Enzyme | Observed Activity | Reference |
|---|---|---|---|
| 5-arylamino-6-chloro-1H-indazole-4,7-diones | Protein Kinase B (Akt1) | Potent inhibitory activity | mdpi.com |
| 3-(5′-Substituted)–Benzimidazole-5-ethoxy-1H-indazole derivatives | FGFR1-4 | IC50 values of 0.9 to 6.1 nM | mdpi.com |
| 1H-indazole amide derivatives | ERK1/2 | IC50 values from 9.3 to 25.8 nM | |
| 7-Bromo-4-chloro-1H-indazol-3-amine based compounds | HIV-1 Capsid | Serves as a key intermediate for the potent capsid inhibitor Lenacapavir | acs.org |
Receptor Binding Profile Analysis (e.g., 5-HT receptors)
The 1H-indazole scaffold has also been successfully employed to develop ligands that bind to G protein-coupled receptors, including serotonin (B10506) (5-hydroxytryptamine, 5-HT) receptors. Various indazole-3-carboxamide derivatives have been synthesized and evaluated for their antagonist affinity at the 5-HT4 receptor. nih.govnih.gov These studies found that indazole-based compounds possessed greater 5-HT4 receptor affinity than analogous indole (B1671886) structures. nih.gov
Further research led to the identification of indazole derivatives as potent antagonists for the 5-HT3 receptor. researchgate.net One such derivative, known as BRL 43694, was found to be a potent and selective 5-HT3 antagonist. researchgate.net Additionally, the development of multi-target ligands based on indazole and piperazine (B1678402) scaffolds has yielded compounds with high affinity for dopamine (B1211576) D2, 5-HT1A, and 5-HT2A receptors. acs.org This body of work confirms that the indazole core can be systematically modified to achieve potent and selective binding to various receptor subtypes.
Cellular Pathway Modulation and Perturbation
The interaction of indazole derivatives with their molecular targets initiates a cascade of downstream effects, leading to the modulation and perturbation of key cellular pathways that govern cell growth, survival, and death.
Influence on Cell Signaling Cascades (e.g., PI3K/Akt pathway)
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is one of the most frequently dysregulated pathways in various diseases and is a prime target for therapeutic intervention. A series of 3-amino-1H-indazole derivatives have been synthesized and shown to target the PI3K/Akt/mTOR pathway. nih.gov One potent derivative, W24, demonstrated broad-spectrum antiproliferative activity by effectively inhibiting this signaling cascade. nih.gov The ability of indazole compounds to inhibit Akt phosphorylation and activity directly demonstrates their influence on this critical cell signaling pathway. mdpi.com
Mechanisms of Cell Cycle Regulation
By interfering with key signaling pathways and regulatory proteins, indazole derivatives can exert significant control over the cell cycle. Mechanistic studies have shown that these compounds can induce cell cycle arrest, a state where the cell halts its progression through the division cycle. For example, the 3-amino-1H-indazole derivative W24 was found to induce G2/M phase cell cycle arrest in HGC-27 gastric cancer cells. nih.gov Similarly, a 1H-indazole-3-amine derivative, compound 6o, also demonstrated the ability to affect cell cycle distribution in K562 leukemia cells. nih.gov This arrest prevents cellular proliferation and can precede the induction of programmed cell death.
Apoptosis Induction Pathways and Protein Modulation (e.g., Bcl-2 Family, p53/MDM2)
A primary mechanism through which indazole derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. This process is tightly regulated by a network of proteins, including the Bcl-2 family and the p53 tumor suppressor.
Studies have revealed that indazole derivatives can modulate the expression and function of Bcl-2 family proteins. The compound W24 was shown to induce apoptosis by regulating the pro-apoptotic protein BAD and the anti-apoptotic protein Bcl-xL. nih.gov The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the mitochondrial pathway of apoptosis.
Furthermore, certain 1H-indazole-3-amine derivatives have been confirmed to induce apoptosis by targeting the p53/MDM2 pathway. nih.gov The MDM2 protein is a key negative regulator of the p53 tumor suppressor; it binds to p53 and targets it for degradation. nih.gov By inhibiting the p53-MDM2 interaction, indazole derivatives can lead to the stabilization and accumulation of p53 protein. nih.gov This increase in p53 levels subsequently triggers the transcription of genes that drive apoptosis, ultimately leading to the elimination of the cell.
Structure-Activity Relationship (SAR) Investigations for Mechanistic Understanding
The indazole scaffold is a privileged structure in medicinal chemistry, frequently utilized in the development of kinase inhibitors and other therapeutic agents. rsc.orgnih.gov While specific structure-activity relationship (SAR) studies focusing exclusively on 5-Chloro-1H-indazol-7-amine are not extensively documented in publicly available literature, a wealth of information on related indazole derivatives allows for the extrapolation of key principles governing their interaction with biological targets. These studies, conducted at the molecular and cellular level, provide a framework for understanding how modifications to the indazole core can influence biological activity.
Impact of Substituent Modifications on Target Interaction and Cellular Response
The biological activity of indazole derivatives can be significantly modulated by the nature and position of various substituents on the bicyclic ring system. The 7-amino group and the 5-chloro substituent of this compound are critical features that likely play important roles in target recognition and binding.
The Indazole Core and Hinge-Binding: The 1H-indazole-3-amine moiety, a structure closely related to the core of this compound, is a well-established hinge-binding fragment in many kinase inhibitors. mdpi.com The nitrogen atoms of the pyrazole (B372694) ring can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. pharmablock.com
Substitutions at the C5-Position: The chloro group at the C5-position of this compound likely occupies a hydrophobic pocket within its biological target. SAR studies on other indazole series have shown that substitutions at this position can influence potency and selectivity. For instance, in a series of 1H-indazole-3-amine derivatives, the presence of a para-fluoro substituent on a phenyl ring at the C5-position was found to be important for antitumor activity. mdpi.com This suggests that both the electronic nature and the size of the substituent at C5 are critical determinants of biological response.
Substitutions at the C7-Position: The amino group at the C7-position is a key functional group that can act as a hydrogen bond donor, potentially forming interactions with the target protein that contribute to binding affinity. In a series of 3-aroylindazoles, modifications at the C7 position led to significant changes in potency against human lung cancer cell lines. aacrjournals.org For example, the introduction of acetylene (B1199291) and propyne (B1212725) derivatives at C7 dramatically increased potency, highlighting the sensitivity of this position to structural modifications. aacrjournals.org Conversely, amino substitution at this position was less tolerated in that particular series. aacrjournals.org
The following table summarizes the generalized impact of substituent modifications on the indazole core based on studies of related compounds.
| Position of Substitution | Type of Substituent | General Impact on Biological Activity |
| N1 | Alkyl, Aryl groups | Can influence selectivity and pharmacokinetic properties. |
| C3 | Amino, Amide groups | Often involved in key interactions with the target, such as hinge-binding in kinases. |
| C5 | Halogens, Alkoxy groups | Can modulate potency and selectivity by interacting with hydrophobic pockets. |
| C7 | Amino, Alkynyl groups | Can significantly impact potency through specific hydrogen bonding or hydrophobic interactions. |
Pharmacophore Elucidation for Mechanistic Insights
A pharmacophore model represents the key steric and electronic features of a molecule that are necessary for its interaction with a specific biological target. For the indazole class of compounds, several pharmacophore models have been developed, particularly in the context of kinase inhibition. rsc.orgnih.gov
Based on the analysis of various indazole-based inhibitors, a general pharmacophore for kinase activity often includes:
A hydrogen bond donor/acceptor site: The indazole core itself, with its pyrazole ring system, provides both hydrogen bond donor (N-H) and acceptor (N) functionalities, which are crucial for anchoring the molecule to the hinge region of a kinase. pharmablock.com
Aromatic/hydrophobic regions: The benzene (B151609) ring of the indazole scaffold provides a hydrophobic surface that can engage in van der Waals interactions with nonpolar residues in the active site. The 5-chloro group of this compound would contribute to this hydrophobic interaction.
Additional hydrogen bond donors or acceptors: The 7-amino group of this compound introduces an additional hydrogen bond donor feature, which can provide a further point of interaction to enhance binding affinity and selectivity.
A de novo design approach to identify an indazole-based pharmacophore for the inhibition of Fibroblast Growth Factor Receptor (FGFR) kinases highlighted the importance of the indazole core for binding. nih.govresearchgate.net This study led to the development of a library of indazole-containing fragments that effectively inhibited FGFR1-3. nih.gov While this model is specific to FGFR kinases, it underscores the general utility of the indazole scaffold as a core pharmacophore for this class of enzymes.
The key features of a hypothetical pharmacophore for a kinase inhibitor based on the this compound structure would likely include:
The hydrogen bond donor and acceptor features of the indazole ring.
A hydrophobic feature corresponding to the chlorinated benzene ring.
A hydrogen bond donor feature from the 7-amino group.
These features collectively would define the spatial arrangement of functionalities required for potent and selective interaction with the target protein, providing a rational basis for the design of future mechanistic studies and the development of novel derivatives.
Analytical Methodologies for Research and Process Development
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is an indispensable tool for separating 5-Chloro-1H-indazol-7-amine from starting materials, by-products, and degradants. The choice between liquid and gas chromatography is primarily dictated by the volatility and thermal stability of the analyte.
High-Performance Liquid Chromatography (HPLC) is the predominant technique for the purity assessment and isolation of non-volatile, thermally labile compounds like this compound. Developing a robust HPLC method involves the systematic optimization of several parameters to achieve adequate separation (resolution) of the target compound from any impurities.
Column and Stationary Phase Selection: The initial step in method development is the selection of an appropriate stationary phase. Due to the aromatic and moderately polar nature of the indazole ring system, reversed-phase chromatography is the most common approach. A C18 (octadecylsilyl) column is a versatile and effective first choice, offering a hydrophobic stationary phase that separates compounds based on their polarity.
Mobile Phase Optimization: The mobile phase composition is critical for achieving the desired retention and selectivity. A typical mobile phase for a C18 column consists of an aqueous component (often containing a buffer to control the ionization state of the amine) and an organic modifier.
Organic Modifiers: Acetonitrile and methanol (B129727) are the most common organic solvents used. The ratio of organic solvent to the aqueous phase is adjusted to control the retention time of the analyte; increasing the organic content will decrease retention.
Aqueous Phase/Buffers: The amine group in this compound is basic. Therefore, controlling the pH of the mobile phase with a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) is crucial for obtaining sharp, symmetrical peaks. A pH slightly below the pKa of the amine group will ensure it is in its protonated, more water-soluble form.
Detection: The conjugated aromatic system of the indazole ring allows for sensitive detection using an Ultraviolet-Visible (UV-Vis) or Photodiode Array (PDA) detector. A full wavelength scan should be performed to determine the wavelength of maximum absorbance (λmax) to ensure the highest sensitivity for quantification.
Below is an interactive table summarizing typical starting parameters for an HPLC method for this compound.
| Parameter | Typical Condition | Rationale/Comments |
|---|---|---|
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Standard choice for reversed-phase separation of moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides an acidic pH to ensure the amine is protonated, improving peak shape. |
| Mobile Phase B | Acetonitrile | Common organic modifier providing good separation efficiency. |
| Elution Mode | Gradient | Allows for the separation of compounds with a wider range of polarities and reduces analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm internal diameter column. |
| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. |
| Detection Wavelength | ~254 nm or determined λmax | UV detection is suitable due to the aromatic nature of the compound. |
| Injection Volume | 10 µL | A typical volume to avoid column overloading. |
Gas Chromatography (GC) is a powerful separation technique, but it is limited to analytes that are volatile and thermally stable. Aromatic amines like this compound possess low volatility due to the polar amine group and intermolecular hydrogen bonding. Therefore, direct analysis by GC-MS is challenging. To overcome this, a derivatization step is employed to convert the analyte into a more volatile and thermally stable form nih.govyoutube.com.
The primary targets for derivatization on this compound are the active hydrogens on the secondary amine of the indazole ring and the primary exocyclic amine. Common derivatization strategies include:
Silylation: This is a widely used method where an active hydrogen is replaced by a nonpolar trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group registech.comsigmaaldrich.com. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective for derivatizing amines sigmaaldrich.comthermofisher.com. The resulting silylated derivative is significantly more volatile and less prone to adsorption on the GC column registech.com.
Acylation: This process involves reacting the amine with an acylating agent, such as acetic anhydride (B1165640) or a perfluorinated anhydride like trifluoroacetic anhydride (TFAA) nih.govunibo.it. This reaction converts the primary and secondary amines into stable, volatile amides nih.govresearchgate.net. The use of fluorinated acylating agents can also enhance detection sensitivity when using an electron capture detector (ECD) researchgate.net.
Once derivatized, the compound can be readily analyzed by GC-MS. The mass spectrometer provides structural information based on the fragmentation pattern of the derivative, allowing for unequivocal identification.
Spectrophotometric and Spectrofluorometric Methods for Quantification in Research Studies
For the quantification of this compound in various research samples, spectrophotometric and spectrofluorometric methods offer a sensitive and cost-effective alternative to chromatography. These methods typically rely on a chemical reaction that converts the non-fluorescent and weakly chromophoric amine into a product with strong absorption or emission properties.
A well-established derivatizing agent for primary and secondary amines is 7-chloro-4-nitrobenz-2-oxa-1,3-diazole (NBD-Cl) researchgate.netnih.gov. The reaction involves a nucleophilic aromatic substitution where the primary amine of this compound attacks the electron-deficient aromatic ring of NBD-Cl, displacing the chloride ion rsc.org. This reaction, typically carried out under basic conditions (pH 8-9) and with gentle heating, results in the formation of a highly colored and intensely fluorescent NBD-adduct rsc.orgresearchgate.netdergipark.org.tr.
The resulting derivative exhibits strong absorbance in the visible region (around 460-480 nm) and emits fluorescence at a longer wavelength (around 530-550 nm) researchgate.net. The intensity of the color or fluorescence is directly proportional to the concentration of the amine, allowing for quantification by constructing a calibration curve with known standards. This method is highly sensitive and can be adapted for various sample matrices.
Development of Specialized Assays for Mechanistic Investigations
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors nih.govresearchgate.net. Kinases play a crucial role in cell signaling, and their dysregulation is a hallmark of diseases like cancer. Therefore, this compound serves as a valuable starting material or intermediate for synthesizing libraries of novel indazole derivatives to screen for kinase inhibitory activity nih.govnih.gov.
The development of specialized assays is crucial for these mechanistic investigations. The primary goal is to determine the potency and selectivity of the synthesized compounds.
In Vitro Kinase Activity Assays: These assays directly measure the ability of a compound to inhibit the enzymatic activity of a specific kinase. A common method is a radiometric assay that uses a radioactive isotope of phosphorus (³²P) in the form of [γ-³²P]ATP. The assay measures the transfer of the radioactive phosphate from ATP to a substrate peptide by the kinase. A potent inhibitor will reduce the amount of radioactivity incorporated into the substrate benthamdirect.com.
Cellular Assays: To determine if the compounds are active in a biological context, cellular assays are employed. For cancer research, cell proliferation or viability assays (e.g., MTT assay) are used on various cancer cell lines. These assays measure the concentration of the compound required to inhibit cell growth by 50% (IC₅₀ value) ucsf.edu. A low IC₅₀ value indicates high potency. By screening against a panel of different cell lines, researchers can also assess the selectivity of the compounds.
Through these specialized assays, derivatives of this compound can be identified as lead compounds for the development of targeted therapies.
Future Research Directions and Unexplored Avenues
Exploration of Novel Synthetic Pathways and Catalytic Systems
The development of efficient and versatile synthetic routes is paramount for the exploration of 5-Chloro-1H-indazol-7-amine and its derivatives. While classical methods for indazole synthesis exist, future research will likely focus on novel catalytic systems that offer improved yields, regioselectivity, and functional group tolerance.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have proven effective for the formation of C-N bonds in the synthesis of various nitrogen-containing heterocycles. researchgate.net Future investigations could explore the application of these methods to construct the indazole core of this compound or to introduce further substitutions. The use of sophisticated ligands can enhance the efficiency and scope of these palladium-catalyzed reactions, allowing for milder reaction conditions.
Furthermore, copper-catalyzed reactions represent another promising avenue. These methods are often more cost-effective than palladium-based systems and have been successfully employed in the synthesis of other indazole analogues. Research into novel copper-ligand complexes could lead to the development of highly efficient and selective syntheses of this compound.
A key challenge in the synthesis of substituted indazoles is controlling the regioselectivity. Future synthetic strategies should aim to develop methods that provide precise control over the position of substituents on the indazole ring, which is crucial for structure-activity relationship (SAR) studies.
Table 1: Potential Catalytic Systems for the Synthesis of this compound Derivatives
| Catalyst System | Potential Advantages | Research Focus |
| Palladium(II) acetate (B1210297) with biarylphosphine ligands | High efficiency, broad functional group tolerance, mild reaction conditions. | Optimization of ligands for improved regioselectivity and yield. |
| Copper(I) iodide with diamine ligands | Cost-effective, good for specific C-N bond formations. | Development of novel ligands to expand substrate scope. |
| Rhodium(III) complexes | C-H activation potential for direct functionalization. | Exploration of directed C-H functionalization on the indazole core. |
| Gold nanoparticles | Heterogeneous catalysis, potential for reusability. | Investigation of catalytic activity and stability in indazole synthesis. |
Advanced Computational Projections for Predictive Chemical Reactivity and Biological Interactions
Computational chemistry offers powerful tools to predict the chemical behavior and biological activity of molecules like this compound before their synthesis and experimental testing.
Predictive Chemical Reactivity: Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, reactivity, and spectroscopic properties of this compound. These calculations can predict sites of electrophilic and nucleophilic attack, aiding in the design of subsequent derivatization strategies. Molecular electrostatic potential (MEP) maps can visualize the charge distribution and identify regions prone to intermolecular interactions.
Biological Interactions: Molecular docking is a crucial computational technique to predict the binding affinity and mode of interaction of a ligand with a biological target, such as a protein receptor or enzyme. Given that many indazole derivatives are known to be kinase inhibitors, docking studies of this compound against a panel of kinases could identify potential biological targets. nih.gov These studies can provide insights into the key amino acid residues involved in binding and guide the design of more potent and selective inhibitors.
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another critical area. nih.govjapsonline.com These computational models can forecast the pharmacokinetic and toxicological properties of this compound, helping to prioritize compounds with favorable drug-like properties for further development and reducing the likelihood of late-stage failures in the drug discovery pipeline. nih.gov
Table 2: Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C₇H₆ClN₃ |
| Molecular Weight | 167.59 g/mol echemi.com |
| XLogP3 | 1.9 echemi.com |
| Hydrogen Bond Donor Count | 2 echemi.com |
| Hydrogen Bond Acceptor Count | 2 echemi.com |
| Topological Polar Surface Area | 54.7 Ų echemi.com |
Note: These values are computationally predicted and require experimental verification.
Elucidation of Broader Mechanistic Biological Roles and Molecular Targets
While the broader indazole class of compounds is known for a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties, the specific mechanistic roles and molecular targets of this compound remain largely unexplored.
Future research should involve comprehensive biological screening of this compound against various cell lines and disease models. High-throughput screening (HTS) can rapidly assess its activity against a large number of biological targets. Based on the known activities of related indazoles, initial investigations could focus on its potential as a kinase inhibitor. nih.gov Many clinically approved kinase inhibitors feature an indazole core, which often acts as a hinge-binding motif in the ATP-binding pocket of kinases. nih.gov
Once a preliminary biological activity is identified, further studies will be necessary to elucidate the precise mechanism of action. This can involve techniques such as Western blotting to assess the modulation of specific signaling pathways, and proteomics to identify protein targets. Understanding the molecular basis of its biological effects is crucial for its potential development as a therapeutic agent.
Design of Next-Generation Molecular Probes and Chemical Tools for Basic Research
The structural scaffold of this compound can be utilized to design and synthesize molecular probes and chemical tools for basic biological research. By attaching fluorescent dyes, biotin (B1667282) tags, or photoaffinity labels to the indazole core, researchers can create probes to visualize and identify its cellular targets and interaction partners.
For example, a fluorescently labeled derivative of this compound could be used in cellular imaging studies to determine its subcellular localization. Photoaffinity labeling, where a photoreactive group is incorporated into the molecule, can be used to covalently crosslink the compound to its biological target upon UV irradiation, facilitating target identification through subsequent proteomic analysis.
These chemical tools would be invaluable for validating the molecular targets identified through computational and screening methods and for probing the biological pathways in which this compound is involved.
Sustainable Synthesis and Green Chemistry Approaches
In line with the growing importance of environmentally friendly chemical processes, future research should focus on developing sustainable and green synthetic methods for this compound. Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances. civilica.com
Potential green chemistry approaches for the synthesis of this compound include:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives such as water, ethanol (B145695), or supercritical fluids.
Catalytic Reactions: Employing catalytic methods, as discussed earlier, reduces the need for stoichiometric reagents and minimizes waste generation. echemi.com
Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation, which can often reduce reaction times and improve yields.
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste.
By integrating these principles, the synthesis of this compound can be made more economically viable and environmentally sustainable, which is a critical consideration for its potential large-scale production.
Q & A
Basic Research Questions
Synthetic Route Optimization Q: What are the optimal synthetic routes for preparing 5-Chloro-1H-indazol-7-amine, and what factors influence reaction yields? A: The synthesis typically involves functionalization of the indazole core. Key steps include halogenation at the 5-position and amine introduction at the 7-position. For example, nitro-to-amine reduction using hydrogen gas with a palladium catalyst (H₂/Pd-C) in ethanol (25°C, 12h) achieves ~89% yield in analogous indazole derivatives . Competing pathways, such as over-reduction or side reactions with the indazole nitrogen, require precise control of reaction time and catalyst loading. Lower yields (68–76%) are observed with alternative reductants like LiAlH₄ or SnCl₂/HCl due to harsher conditions .
Structural Characterization Q: Which analytical techniques are critical for confirming the structure of this compound? A: A combination of spectral and crystallographic methods is essential:
- NMR : ¹H/¹³C NMR confirms substituent positions (e.g., chlorine at C5, amine at C7) via characteristic shifts (e.g., NH₂ at δ 5.2–5.5 ppm; aromatic protons at δ 7.0–8.2 ppm).
- X-ray crystallography : Programs like SHELXL and WinGX refine anisotropic displacement parameters, resolving potential disorder in the indazole ring.
- HRMS : Validates molecular formula (e.g., C₇H₆ClN₃, [M+H]⁺ = 168.0422).
Advanced Research Questions
Reactivity and Functionalization Q: How does the electronic environment of this compound influence its reactivity in cross-coupling reactions? A: The chlorine atom at C5 acts as a directing group, enabling regioselective Suzuki-Miyaura couplings. However, the NH₂ group at C7 may compete for coordination with palladium catalysts. Optimized conditions (e.g., Pd(OAc)₂, SPhos ligand, K₂CO₃ in dioxane/water) minimize dechlorination side reactions . Substituent effects are quantified via Hammett σ values, showing electron-withdrawing chlorine enhances electrophilic aromatic substitution at C3 .
Biological Target Engagement Q: What biochemical assays are suitable for studying this compound’s interactions with kinase targets? A:
| Assay Type | Methodology | Key Parameters |
|---|---|---|
| Kinase Inhibition | Fluorescence polarization (FP) with ATP-competitive probes | IC₅₀ values, Kd (binding affinity) |
| Cellular Uptake | LC-MS/MS quantification in HEK293 cells | LogP, membrane permeability |
The compound’s planar indazole core facilitates π-π stacking in kinase ATP pockets, as shown in crystallographic studies of analogous inhibitors (PDB: 6AI) . Competitive binding assays reveal selectivity over FGFR kinases (IC₅₀ < 3 nM) .
Data Contradiction Analysis Q: How can researchers resolve discrepancies in reported biological activities of this compound derivatives? A: Discrepancies often arise from:
- Solubility differences : DMSO stock solutions >10 mM may precipitate in aqueous buffers, skewing IC₅₀ values .
- Protonation states : The indazole NH (pKa ~8.5) and amine NH₂ (pKa ~4.7) affect ionization in physiological pH, altering binding kinetics .
- Batch purity : HPLC-MS validation (≥95% purity) is critical; impurities like dechlorinated byproducts (e.g., 1H-indazol-7-amine) can artificially enhance/inhibit activity .
Methodological Resources
Crystallographic Refinement Q: Which software tools are recommended for refining crystal structures of this compound complexes? A:
- SHELX suite : SHELXL for small-molecule refinement (R factor < 0.05) .
- WinGX/ORTEP : Visualization of anisotropic displacement ellipsoids and H-bonding networks .
- Mercury CSD : Analysis of packing motifs and intermolecular interactions (e.g., Cl⋯N contacts) .
Spectral Interpretation Challenges Q: How can researchers distinguish NH₂ vibrational modes from solvent peaks in IR spectra? A:
- Deuteration : Exchange NH₂ with D₂O to confirm ~3300 cm⁻¹ N-H stretches.
- DFT calculations : Gaussian09 simulations (B3LYP/6-31G*) predict IR bands within ±10 cm⁻¹ of experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
